Levomequitazine

Cardiac Safety QT Prolongation CYP2D6 Pharmacogenetics

Levomequitazine is the pharmacologically active (S)-enantiomer of mequitazine, a phenothiazine-derived histamine H1 receptor antagonist. As a small-molecule inverse agonist at the H1 receptor, it has been investigated clinically for the treatment of seasonal and perennial allergic rhinitis, reaching Phase III development.

Molecular Formula C20H22N2S
Molecular Weight 322.5 g/mol
CAS No. 88598-74-7
Cat. No. B1675118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLevomequitazine
CAS88598-74-7
SynonymsLevomequitazine
Molecular FormulaC20H22N2S
Molecular Weight322.5 g/mol
Structural Identifiers
SMILESC1CN2CCC1C(C2)CN3C4=CC=CC=C4SC5=CC=CC=C53
InChIInChI=1S/C20H22N2S/c1-3-7-19-17(5-1)22(18-6-2-4-8-20(18)23-19)14-16-13-21-11-9-15(16)10-12-21/h1-8,15-16H,9-14H2/t16-/m0/s1
InChIKeyHOKDBMAJZXIPGC-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Levomequitazine (CAS 88598-74-7) – Procurement and Differentiation Guide for the L-Enantiomer of Mequitazine


Levomequitazine is the pharmacologically active (S)-enantiomer of mequitazine, a phenothiazine-derived histamine H1 receptor antagonist [1]. As a small-molecule inverse agonist at the H1 receptor, it has been investigated clinically for the treatment of seasonal and perennial allergic rhinitis, reaching Phase III development [2]. Unlike the racemic mixture (mequitazine), levomequitazine carries a distinct cardiac safety warning due to QT interval prolongation observed in a specific electrocardiographic study, particularly in CYP2D6 poor metabolizers [3]. Its development was ultimately terminated in Phase III, a critical procurement consideration [4].

Levomequitazine vs. In-Class Alternatives: Why Enantiomeric Purity and Safety Profile Dictate Procurement Decisions


Levomequitazine cannot be interchangeably substituted with racemic mequitazine or other H1 antihistamines due to enantiomer-specific pharmacodynamics and safety. The (S)-enantiomer is the active eutomer, but it also drives a clinically significant QT prolongation risk not observed to the same degree with the (R)-enantiomer or the racemate [1]. Furthermore, the drug's metabolism via CYP2D6 creates a pharmacogenetic liability in poor metabolizers, leading to accumulation and elevated QT risk [2]. These properties preclude simple substitution with levocetirizine, desloratadine, or other second-generation antihistamines, which lack this specific cardiac safety signal [3].

Levomequitazine Differentiation Evidence: Quantitative Head-to-Head and Class-Comparative Data


Cardiac Safety: Levomequitazine-Induced QT Prolongation vs. Racemic Mequitazine

Levomequitazine demonstrates enantiomer-specific QT interval prolongation not observed with racemic mequitazine. A dedicated ECG study found that the levogyre enantiomer (levomequitazine) caused a significant QT prolongation, particularly in CYP2D6 poor metabolizers [1]. The racemate (Primalan) carries a warning for QT prolongation specifically attributed to the accumulation of the L-enantiomer [1].

Cardiac Safety QT Prolongation CYP2D6 Pharmacogenetics

Efficacy in Seasonal Allergic Rhinitis: Levomequitazine 2.5 mg vs. Desloratadine 5 mg

In a Phase III randomized, double-blind trial (EudraCT 2008-001860-36, n=992), levomequitazine 2.5 mg/day reduced the patient-rated reflective Nasal Symptom Score (rNSS) by 3.84 points (≈49% reduction) versus placebo, while desloratadine 5 mg/day reduced rNSS by 3.79 points. The adjusted difference versus placebo was -0.68 for levomequitazine and -0.69 for desloratadine, both p<0.0001 [1].

Allergic Rhinitis Efficacy Randomized Controlled Trial

Development Termination: Levomequitazine Phase III Discontinuation

Levomequitazine development was terminated in Phase III for perennial and seasonal allergic rhinitis [1]. This contrasts with the successful approval and widespread use of comparator antihistamines such as levocetirizine, desloratadine, and fexofenadine, which have completed Phase III and post-marketing studies.

R&D Status Procurement Risk Discontinued Asset

Metabolism and Drug Interaction Liability: CYP2D6-Dependent Clearance

Levomequitazine is metabolized primarily by CYP2D6, as demonstrated in human liver microsome studies of the racemate [1]. This creates a risk of accumulation and QT prolongation in CYP2D6 poor metabolizers, who represent approximately 7-10% of the Caucasian population [2]. In contrast, levocetirizine is minimally metabolized and excreted largely unchanged in urine, with no CYP2D6 liability [3].

Drug-Drug Interaction CYP2D6 Pharmacogenomics

Levomequitazine Procurement Scenarios: Where This Enantiomer Provides Unique Research Value


Pharmacogenetic Studies of CYP2D6-Mediated Cardiac Toxicity

Levomequitazine serves as a tool compound to investigate the intersection of H1 antagonism, CYP2D6 polymorphism, and QT prolongation. Its well-documented enantiomer-specific cardiac liability [1] makes it ideal for in vitro and in vivo models of drug-induced long QT syndrome.

Chiral Separation and Enantiomeric Purity Method Development

As the pure (S)-enantiomer of mequitazine, levomequitazine is essential for developing and validating chiral analytical methods to detect enantiomeric impurities in mequitazine formulations, directly addressing the regulatory concern identified in the Primalan product labeling [2].

Comparative H1 Antagonist Profiling in Allergic Rhinitis Models

The availability of Phase III efficacy data versus desloratadine [3] positions levomequitazine as a benchmark comparator for novel H1 antagonists in preclinical models of seasonal allergic rhinitis, allowing direct efficacy and safety benchmarking against a compound with known clinical performance.

In Vitro Drug-Drug Interaction Screening for CYP2D6 Inhibitors

Levomequitazine's dependence on CYP2D6 metabolism [4] makes it a relevant probe substrate for screening new chemical entities for CYP2D6 inhibition potential, particularly in the context of antihistamine polypharmacy.

Quote Request

Request a Quote for Levomequitazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.